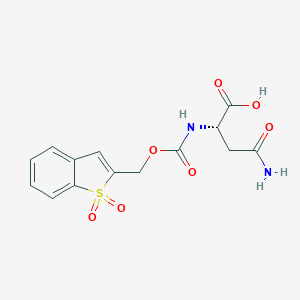

N-Bsmoc-L-asparagine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-amino-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O7S/c15-12(17)6-10(13(18)19)16-14(20)23-7-9-5-8-3-1-2-4-11(8)24(9,21)22/h1-5,10H,6-7H2,(H2,15,17)(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYGRVJKBKWLHI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428827 | |

| Record name | N-Bsmoc-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197245-31-1 | |

| Record name | N-Bsmoc-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Derivatization of N Bsmoc L Asparagine

Synthesis of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Moiety

The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group is a crucial component in specialized peptide synthesis, valued for its unique deblocking chemistry under Michael addition conditions. nih.gov Its synthesis begins with the preparation of 1,1-dioxo-benzothiophene-2-methanol, which serves as the direct precursor.

The core structure is synthesized and then converted to an active form for coupling with amino acids. A common method involves treating the precursor, 1,1-dioxo-benzothiophene-2-methanol, with triphosgene (B27547) to yield Bsmoc-chloride (Bsmoc-Cl). scispace.com This chloroformate is a highly reactive species used for the subsequent protection of amino acids. scispace.comacs.org Alternatively, the Bsmoc moiety can be activated by converting it into its N-hydroxysuccinimide ester (Bsmoc-OSu), which provides another effective route for acylating the amino group of L-asparagine. scispace.comacs.org The synthesis of related protective groups, such as the naphtho[1,2-b]thiophene-based α-Nsmoc, follows a similar logic, starting from precursors like α-tetralone and involving key steps such as oxidation of sulfide (B99878) alcohols to the corresponding sulfone alcohols using reagents like magnesium perphthalate or sodium perborate. nih.gov

| Precursor | Reagent | Product |

| 1,1-Dioxo-benzothiophene-2-methanol | Triphosgene | Bsmoc-Cl |

| 1,1-Dioxo-benzothiophene-2-methanol | N,N'-Disuccinimidyl carbonate | Bsmoc-OSu |

Methods for N-Bsmoc Protection of L-asparagine

The introduction of the Bsmoc group onto the alpha-amino function of L-asparagine is a critical step that prevents unwanted reactions during peptide coupling. vulcanchem.com This protection is typically achieved by reacting L-asparagine with an activated form of the Bsmoc group, such as Bsmoc-chloride (Bsmoc-Cl) or Bsmoc-N-hydroxysuccinimide ester (Bsmoc-OSu), under basic conditions. scispace.comacs.orgvulcanchem.com The process must be carefully controlled to ensure selective protection of the alpha-amino group without causing side reactions at the side-chain carboxamide of asparagine. vulcanchem.com

Condensation Reactions in Bsmoc-L-asparagine Formation

The formation of the urethane (B1682113) linkage in N-Bsmoc-L-asparagine is a condensation reaction, a process where two molecules combine with the elimination of a small molecule, such as water or hydrochloric acid. ebsco.comiupac.org When Bsmoc-Cl is used, it reacts with the amino group of L-asparagine, leading to the formation of a new covalent bond and the elimination of HCl, which is neutralized by a base present in the reaction mixture. acs.orgvulcanchem.com Similarly, using Bsmoc-OSu results in the formation of the desired product along with N-hydroxysuccinimide as a byproduct. scispace.com These reactions are fundamental to creating the protected amino acid monomer required for peptide synthesis.

Role of N,O-bis-trimethylsilyl amino acid derivatives

To improve the efficiency and yield of the protection reaction, particularly in organic solvents, L-asparagine is often converted into a more soluble and reactive form. Bolin's technique, which involves the use of N,O-bis-trimethylsilyl amino acid derivatives, is a notable method. nih.govscispace.com In this approach, the amino acid is first treated with a silylating agent like trimethylsilyl (B98337) chloride or N,O-Bis(trimethylsilyl)acetamide (BSA). nih.govscispace.comrhhz.net This converts both the amino and carboxylic acid groups into their trimethylsilyl (TMS) derivatives. wiley-vch.dechemicalbook.com These silylated derivatives exhibit enhanced solubility in nonpolar organic solvents and increased nucleophilicity of the amino group. rhhz.net The freshly prepared N,O-bis-trimethylsilyl-L-asparagine is then reacted directly with Bsmoc-OSu in a solvent like dichloromethane (B109758). scispace.com The reaction proceeds smoothly, and subsequent workup removes the silyl (B83357) groups, yielding the final this compound product in good yield. scispace.com

Synthesis of this compound Derivatives

Further derivatization of this compound is often necessary to create specialized building blocks for peptide synthesis, such as those required for incorporating N-methylated residues or for facilitating difficult coupling steps.

N-Methylation of this compound via Oxazolidinone Intermediates

The synthesis of N-methylated amino acids, which are important for creating peptides with modified properties, can be achieved through a multi-step process involving an oxazolidinone intermediate. researchgate.netnih.govnih.gov

Formation of the Oxazolidinone: this compound is condensed with paraformaldehyde. This reaction is catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), and can be accelerated using microwave irradiation, often completing within minutes. scispace.comeurekaselect.comnih.gov This step forms the corresponding N-Bsmoc-5-oxazolidinone derivative. scispace.com

Reductive Cleavage: The resulting oxazolidinone intermediate is then reduced to the N-methyl derivative. scispace.comnih.gov A common method for this reduction is the use of a reducing agent mixture, typically triethylsilane (Et3SiH) and a strong acid like trifluoroacetic acid (TFA), in a solvent such as dichloromethane at room temperature. scispace.comresearchgate.netnih.gov This step cleaves the oxazolidinone ring and methylates the nitrogen atom, yielding N-Bsmoc-N-methyl-L-asparagine.

| Starting Material | Reagents | Intermediate | Reagents for Reduction | Final Product |

| This compound | Paraformaldehyde, p-Toluenesulfonic acid (TsOH) | N-Bsmoc-5-oxazolidinone | Triethylsilane (Et3SiH), Trifluoroacetic acid (TFA) | N-Bsmoc-N-methyl-L-asparagine |

Conversion to this compound Acid Fluorides for Peptide Coupling

To enhance the reactivity of this compound or its N-methylated derivative during peptide bond formation, the carboxylic acid functional group is often converted into a more reactive acyl fluoride (B91410). acs.org N-protected amino acid fluorides are potent acylating agents that are particularly useful for coupling sterically hindered amino acids and for minimizing racemization. acs.orgresearchgate.netuniurb.it

The conversion is commonly achieved by treating the N-Bsmoc protected amino acid with a fluorinating agent. scispace.com Diethylaminosulfur trifluoride (DAST) is an effective reagent for this transformation, converting the carboxylic acid into an acid fluoride in good yield. scispace.comnih.gov Other reagents like cyanuric fluoride can also be used. google.com The resulting this compound acid fluoride or its N-methyl counterpart can then be used directly in peptide coupling reactions, often mediated by an additive like the Potassium Salt of 7-Aza-1-hydroxybenzotriazole (KOAt) to ensure efficient and epimerization-free peptide bond formation. scispace.comnih.gov

Mechanistic and Kinetic Studies of Bsmoc Deprotection

Elucidation of the Michael Addition-Based Cleavage Mechanism of Bsmoc

The deprotection of the Bsmoc group proceeds through a Michael addition mechanism, which contrasts with the beta-elimination pathway typical of the more common Fluorenylmethyloxycarbonyl (Fmoc) group. nih.govacs.org This unique cleavage chemistry underlies many of the benefits associated with Bsmoc use, including speed and selectivity. nih.gov The Bsmoc group contains an α,β-unsaturated sulfone which functions as a Michael acceptor. google.comgoogle.com

The cleavage is initiated by the nucleophilic attack of a base on the electrophilic α,β-unsaturated sulfone system within the Bsmoc moiety. google.comgoogle.com This reaction is a classic Michael addition, where the base acts as the Michael donor and the activated alkene of the Bsmoc group serves as the Michael acceptor. google.comgoogle.com The formation of this initial Michael adduct triggers an intramolecular rearrangement. google.com This electron shift cascade ultimately leads to the cleavage of the carbamate (B1207046) bond, releasing the free amine of the L-asparagine residue and carbon dioxide. total-synthesis.comwiley-vch.de The deprotection mechanism also serves as its own scavenging action, as the base becomes permanently attached to the Bsmoc byproduct, preventing the formation of reactive intermediates that could cause side reactions. google.comgoogle.com

Secondary amines such as piperidine (B6355638), piperazine, and morpholine (B109124) are commonly employed as the nucleophilic bases to initiate the Bsmoc deprotection. google.comgoogle.comwiley-vch.de These amines function as the Michael donors, adding to the activated double bond of the Bsmoc group. google.comtotal-synthesis.com The choice of amine is significant; their reactivity is related to both their inherent basicity and steric factors. acs.org An important feature of the Bsmoc system is its high base lability, which permits the use of weaker bases or lower concentrations of stronger bases for deprotection compared to what is required for Fmoc cleavage. google.comgoogle.comresearchgate.net For example, deblocking can be effectively carried out with 2-5% piperidine in DMF. ug.edu.pl This reduces the risk of base-catalyzed side reactions, such as aspartimide formation, particularly in sensitive peptide sequences. researchgate.netfigshare.com

Comparative Analysis of Bsmoc Deprotection Kinetics

The rate and efficiency of Bsmoc deprotection are often compared with the widely used Fmoc protecting group, highlighting key differences in their underlying chemistry.

The Bsmoc group is generally more reactive and more base-labile than the Fmoc group. google.comgoogle.com This heightened reactivity leads to faster and more complete deblocking under milder basic conditions. nih.gov For instance, deprotection with piperidine is often instantaneous, occurring on a scale of seconds. total-synthesis.com This increased reaction rate allows for shorter cycle times in automated peptide synthesis.

A study comparing the deblocking half-times of Bsmoc and related Nsmoc protecting groups using piperidine demonstrated these kinetic differences. nih.gov

| Protecting Group System | Approximate Half-Time for Release (min) |

|---|---|

| α-Nsmoc | 2.0 |

| Bsmoc | 2.4 |

| β-Nsmoc | 7.4 |

The cleavage mechanism for Bsmoc is fundamentally different from that of Fmoc. nih.gov Fmoc deprotection occurs via an E1cb (Elimination, Unimolecular, conjugate Base) beta-elimination reaction. total-synthesis.com This process, induced by a base like piperidine, generates a highly reactive and problematic byproduct called dibenzofulvene (DBF). google.comgoogle.com DBF can react with the newly liberated free amine of the peptide chain, effectively capping it and terminating peptide elongation. google.comtotal-synthesis.com To mitigate this, a large excess of the amine scavenger is required. google.com

In stark contrast, the Michael addition mechanism of Bsmoc deprotection does not generate DBF. google.comgoogle.com The amine used for cleavage forms a stable, covalent adduct with the protecting group remnant. total-synthesis.com This means the deprotecting agent also functions as the scavenger, eliminating the risk of side reactions associated with reactive intermediates like DBF. google.comgoogle.com

The rate of Bsmoc deprotection is influenced by several steric and electronic factors concerning both the protecting group and the attacking nucleophile. acs.org

Electronic Effects: The reactivity of the Michael acceptor is governed by the electron-withdrawing strength of the activating group. The sulfone (SO₂) group in Bsmoc is a powerful electron-withdrawing group, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. acs.org The addition of other substituents to the aromatic ring system can further modulate this reactivity; for example, the α-Nsmoc group deblocks faster than Bsmoc, an effect attributed to the inductive effect of the additional benzo substituent. nih.gov

Steric Factors: Steric hindrance plays a crucial role in the deprotection kinetics. acs.orgresearchgate.net The Bsmoc group itself is sterically hindered, which can be advantageous as it prevents premature or competitive deblocking that is sometimes observed with less hindered systems like the Bspoc group. figshare.comresearchgate.net The steric bulk of the attacking amine is also critical. Highly hindered amines, such as N-methylcyclohexylamine or diisopropylamine (B44863), react very slowly with the Bsmoc group. acs.org This differential reactivity allows for the selective removal of a less sterically hindered Fmoc group in the presence of a Bsmoc group, demonstrating the principle of orthogonal protection. acs.org Conversely, less hindered amines like tris(2-aminoethyl)amine (B1216632) (TAEA) can selectively cleave the Bsmoc group in the presence of an Fmoc group. acs.org

| Factor | Influence on Bsmoc Deblocking Rate | Example |

|---|---|---|

| Electronic (Protecting Group) | Strong electron-withdrawing groups (e.g., sulfone) increase reactivity. | The sulfone in Bsmoc makes it highly base-labile. google.comgoogle.com |

| Steric (Protecting Group) | Increased steric bulk around the reaction site can slow deprotection. | The β-Nsmoc system is less reactive than Bsmoc due to peri-hindrance. nih.gov |

| Steric (Amine Base) | Bulky secondary amines decrease the rate of deprotection significantly. | Diisopropylamine reacts very slowly with Bsmoc, allowing for selective Fmoc removal. acs.org |

| Basicity (Amine Base) | Higher intrinsic basicity of the amine generally leads to faster reaction. | Piperidine is a more effective deblocking agent than the less basic morpholine under identical conditions. acs.org |

Orthogonality and Selectivity of Bsmoc Deprotection in Complex Synthetic Schemes

A key advantage of the Bsmoc group in peptide synthesis is its orthogonality with other classes of protecting groups, which allows for selective deprotection under specific conditions. researchgate.net This selectivity is crucial for the synthesis of complex peptides, including those with modifications or branches. sigmaaldrich.com

The Bsmoc group is stable to acidic conditions, allowing for its use in tandem with acid-labile protecting groups like tert-butoxycarbonyl (Boc) and trityl (Trt). wiley-vch.deacs.org For instance, Boc groups, which are cleaved by acids such as trifluoroacetic acid (TFA), remain intact during the base-mediated deprotection of the Bsmoc group. iris-biotech.deorganic-chemistry.org This orthogonality is fundamental to many solid-phase peptide synthesis (SPPS) strategies. iris-biotech.depeptide.com

Conversely, the Bsmoc group can be selectively removed in the presence of the widely used fluorenylmethyloxycarbonyl (Fmoc) group by carefully selecting the basic reagent. The deprotection of both Bsmoc and Fmoc groups proceeds via a base-induced β-elimination mechanism. However, their reactivity towards different bases varies. For example, a primary amine like tris(2-aminoethyl)amine rapidly cleaves the Bsmoc group while leaving the Fmoc group largely unaffected. total-synthesis.com In contrast, a more sterically hindered secondary amine, such as diisopropylamine, can selectively cleave the Fmoc group without significantly affecting the Bsmoc group. total-synthesis.com This differential reactivity is attributed to steric hindrance slowing the nucleophilic Michael addition required for Bsmoc cleavage. total-synthesis.com

This "quasi-orthogonal" relationship between Bsmoc and Fmoc allows for intricate synthetic designs where either group can be removed selectively. total-synthesis.com The choice of base is therefore a critical parameter in controlling the deprotection selectivity.

In the context of N-Bsmoc-L-asparagine, this selectivity is particularly important. The asparagine side chain can be prone to side reactions. The use of the Bsmoc group, which can be removed under milder basic conditions than typically used for Fmoc deprotection (e.g., using a weaker or less concentrated base), can help to minimize such side reactions. acs.org For instance, the formation of aminosuccinimide in sequences containing an Asp-Gly unit was found to be reduced when using Bsmoc chemistry compared to standard Fmoc chemistry. acs.org

Research has also explored the use of Bsmoc in the synthesis of challenging peptide sequences. For example, in the synthesis of tirzepatide, the use of Bsmoc-protected amino acids was identified as an alternative to Fmoc to eliminate the formation of diketopiperazine byproducts. researchgate.netnih.govacs.org

The following tables summarize the orthogonality and selective deprotection conditions for the Bsmoc group in relation to other common protecting groups.

Table 1: Orthogonality of Bsmoc with Acid-Labile Protecting Groups

| Protecting Group | Bsmoc Deprotection Conditions | Acid-Labile Group Stability | Cleavage Condition for Acid-Labile Group |

| Boc (tert-butoxycarbonyl) | Base (e.g., piperidine, TAEA) | Stable | Acid (e.g., TFA) iris-biotech.deorganic-chemistry.org |

| Trt (trityl) | Base (e.g., piperidine, TAEA) | Stable | Mild Acid (e.g., 1% TFA in DCM) sigmaaldrich.com |

| tBu (tert-butyl) | Base (e.g., piperidine, TAEA) | Stable | Strong Acid (e.g., TFA) iris-biotech.de |

Table 2: Selective Deprotection of Bsmoc vs. Fmoc

| Desired Deprotection | Reagent | Bsmoc Group | Fmoc Group |

| Selective Bsmoc Removal | Tris(2-aminoethyl)amine (TAEA) total-synthesis.com | Cleaved | Intact |

| Selective Fmoc Removal | Diisopropylamine total-synthesis.com | Intact | Cleaved |

| General Deprotection | Piperidine | Cleaved | Cleaved |

Applications of N Bsmoc L Asparagine in Advanced Peptide Synthesis Strategies

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, relying on the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. bachem.com The use of N-Bsmoc-L-asparagine within this framework provides several benefits that address common challenges associated with asparagine incorporation.

Compatibility with Aqueous-Phase SPPS

Aqueous-phase SPPS represents a greener alternative to traditional SPPS, which often relies on hazardous organic solvents like dimethylformamide (DMF). rsc.orgnih.gov The Bsmoc protecting group has demonstrated compatibility with aqueous-phase synthesis conditions. nih.gov A key advantage of the Bsmoc group in this context is that the byproducts of its cleavage can be effectively removed with water or brine washes, in contrast to the byproducts of Fmoc cleavage which often require an acidic phosphate (B84403) buffer wash. scispace.com This simplifies the purification process, leads to cleaner phase separations, and minimizes the loss of the growing peptide chain into the aqueous phase, ultimately resulting in higher yields. researchgate.netscispace.com

Utilization in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable technique, particularly for large-scale production. researchgate.net this compound also finds effective application in this classical approach.

Advantages for Aqueous Product Separation

A significant challenge in LPPS is the purification of the intermediate peptide fragments after each coupling step. The Bsmoc group offers a distinct advantage in this regard. researchgate.net The byproducts generated during the deprotection of the Bsmoc group are readily separated from the desired peptide product through simple aqueous extractions. researchgate.netscispace.com This streamlined workup procedure avoids the need for more complex and time-consuming purification methods like chromatography at each step, leading to a more efficient and scalable synthesis process. researchgate.netresearchgate.net This feature has been highlighted as a significant improvement over the corresponding Fmoc-based methods for rapid solution synthesis. researchgate.net

Mitigation of Common Side Reactions in Peptide Synthesis

The chemical nature of asparagine's side chain amide can lead to several problematic side reactions during peptide synthesis. The use of a side-chain protecting group is often necessary to prevent these issues. While this compound primarily protects the alpha-amino group, the choice of the Nα-protecting group can indirectly influence the propensity for certain side reactions.

A major side reaction involving asparagine is the formation of an aspartimide intermediate. nih.goviris-biotech.de This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, particularly in sequences like Asp-Gly. researchgate.netiris-biotech.de This can lead to racemization and the formation of β-peptides. iris-biotech.de The milder deprotection conditions required for the Bsmoc group, compared to the standard Fmoc group, can help to reduce the incidence of base-catalyzed aspartimide formation. researchgate.net By using a weaker or less concentrated base for deprotection, the likelihood of this undesirable side reaction is diminished. researchgate.net

Suppression of Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a significant side reaction in SPPS that truncates the peptide chain. It occurs when the N-terminal deprotected amino group of a resin-bound dipeptide intramolecularly attacks the ester linkage to the solid support, cleaving the dipeptide from the resin as a stable six-membered ring. luxembourg-bio.com This reaction is particularly prevalent during the deprotection step following the coupling of the second amino acid. luxembourg-bio.com

The use of N-Bsmoc protected amino acids, including this compound, is an effective strategy to suppress DKP formation. The Bsmoc group's high sensitivity to base allows for its rapid removal under significantly milder conditions than those required for the Fmoc group. luxembourg-bio.com This shortened exposure to basic conditions and the lower base concentration drastically reduce the window of opportunity for the free N-terminal amine to initiate DKP formation. researchgate.netluxembourg-bio.com

In a study focused on the synthesis of the complex peptide Tirzepatide, researchers identified DKP formation as a primary issue. They found that using Bsmoc-protected amino acids instead of their Fmoc counterparts eliminated the formation of DKP byproducts. nih.gov The research indicated that the Bsmoc group is more stable in the DMF solvent and has a much slower rate of the self-deprotection that can trigger DKP formation, especially in sequences containing proline. nih.gov The application of the Bsmoc group has also been shown to be crucial in preventing DKP formation during the synthesis of depsipeptides, where the ester bond in the peptide backbone makes them particularly susceptible. researchgate.netluxembourg-bio.com

Reduction of Aspartimide Formation in Asp-Gly Sequences

Aspartimide formation is a notorious, base-catalyzed side reaction that plagues the synthesis of peptides containing aspartic acid (Asp). sigmaaldrich.compeptide.com The reaction involves the cyclization of the aspartyl residue, where the backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide (B58015) ring. This aspartimide intermediate can then reopen to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, as well as racemized D-aspartyl versions of both, which are often difficult or impossible to separate from the target peptide. sigmaaldrich.comiris-biotech.de The Asp-Gly sequence is exceptionally prone to this side reaction. iris-biotech.de

The use of this compound is advantageous in minimizing aspartimide formation. The core issue is the prolonged exposure to the basic conditions of Fmoc-deprotection. Because the Bsmoc group is several times more sensitive to piperidine (B6355638) than the Fmoc group, it can be cleaved using lower base concentrations (e.g., 2% v/v piperidine) and for shorter durations. wiley-vch.de This significant reduction in the intensity and duration of base treatment leads to a minimal formation of base-catalyzed side-products, including aspartimides. wiley-vch.deresearchgate.net Research has highlighted the successful application of the Bsmoc group in synthesizing a peptide containing the base-sensitive Asp-Gly sequence with substantially less contamination from the corresponding aspartimide side-product. researchgate.net

| Protecting Group Strategy | Base Condition | Risk of Aspartimide Formation |

| Standard Fmoc | 20% Piperidine, ~20-30 min | High, especially in Asp-Gly sequences |

| Bsmoc | 2% Piperidine, ~5 min | Minimized due to milder/shorter base exposure |

Management of Peptide Aggregation and Solubility Issues

During SPPS, growing peptide chains can fold into secondary structures, such as β-sheets, and aggregate on the solid support. researchgate.netsigmaaldrich.com This aggregation can hinder the diffusion of reagents, leading to incomplete deprotection and coupling reactions, which results in deletion sequences and low yields. researchgate.net While this compound is not a direct "aggregation disruptor" in the same way as backbone-modifying groups like Hmb or Dmb, its chemical properties indirectly contribute to better management of synthesis challenges arising from aggregation.

The primary benefit of the Bsmoc group in this context is the efficiency and cleanliness of its deprotection chemistry. The rapid cleavage under mild conditions ensures that deprotection steps are more likely to go to completion, even in aggregating sequences. nih.gov Furthermore, the deprotection by-product of the Bsmoc group is a water-soluble adduct, in contrast to the poorly soluble dibenzofulvene (DBF) generated from Fmoc cleavage. scispace.comgoogle.comresearchgate.net This prevents the accumulation of insoluble by-products on the resin, which can further exacerbate problems related to poor reaction kinetics. In solution-phase synthesis, the water solubility of the Bsmoc by-products simplifies purification at each step, allowing for simple aqueous extraction rather than the acidic washes required in some Fmoc-based methods. researchgate.net

Application in the Synthesis of "Difficult Sequences" and Complex Peptides

"Difficult sequences" are peptides that are challenging to synthesize, typically due to strong inter- or intra-chain aggregation, sterically hindered couplings, or a high propensity for side reactions. researchgate.netspringernature.com The N-Bsmoc protecting group, and by extension this compound, provides a robust tool for tackling these complex syntheses.

The combination of advantages offered by the Bsmoc group makes it highly suitable for these applications:

Reduced Side Reactions : As detailed previously, the ability to use milder and shorter deprotection cycles significantly curtails both diketopiperazine and aspartimide formation, common failure points in complex syntheses. luxembourg-bio.comnih.govresearchgate.net

Improved Coupling Efficiency : Studies have shown that Bsmoc-protected amino acid derivatives can exhibit greater reactivity in acylation reactions compared to their Fmoc counterparts. This enhanced reactivity is particularly valuable when dealing with sterically hindered couplings, which are often a feature of difficult sequences. nih.gov

Cleaner Chemistry : The avoidance of persistent by-products like DBF ensures a cleaner reaction environment, promoting higher fidelity in each synthesis cycle. researchgate.net

The utility of the Bsmoc group has been successfully demonstrated in the synthesis of several challenging peptides, including depsipeptides and fragments of human parathyroid hormone (hPTH), where it yielded a product of significantly greater purity than a standard solid-phase protocol. researchgate.netresearchgate.net Its effectiveness in eliminating DKP byproducts also makes it a key enabling technology for the synthesis of modern, complex peptide therapeutics like Tirzepatide. nih.gov

Analytical Methodologies and Monitoring in Bsmoc L Asparagine Chemistry

Spectrophotometric Monitoring of Bsmoc Amino Acid Loading and Deprotection

Spectrophotometry offers a straightforward and quantitative method for monitoring the deprotection of the Bsmoc group, a process analogous to the widely used Fmoc methodology in solid-phase peptide synthesis (SPPS). The principle lies in the strong ultraviolet (UV) absorbance of the by-product generated during the base-mediated cleavage of the protecting group.

When the Bsmoc group is cleaved, typically using a piperidine (B6355638) solution, a stable adduct is formed that possesses a distinct chromophore. nih.gov This adduct, similar to the dibenzofulvene-piperidine adduct in Fmoc chemistry, absorbs strongly in the UV range, allowing for its quantification using the Beer-Lambert law. biotage.com By measuring the absorbance of the solution after the deprotection step, one can determine the amount of Bsmoc group cleaved, which directly correlates to the quantity of amino acid that was loaded onto the solid support or the efficiency of the deprotection step in a synthesis cycle. rsc.orgacs.org

The monitoring is typically performed by collecting the piperidine/DMF solution after deprotection, diluting it to an appropriate concentration, and measuring its absorbance at a specific wavelength, usually around 300 nm. biotage.comrsc.org The concentration, and thus the resin loading, can be calculated using the molar extinction coefficient (ε) of the Bsmoc-piperidine adduct. While the exact value for the Bsmoc adduct should be determined empirically, values for the analogous and structurally similar Fmoc-piperidine adduct are well-established and provide a useful reference point. nih.govresearchgate.net

Table 1: Reference Spectrophotometric Data for Fmoc-Piperidine Adduct This data for the analogous Fmoc group is provided as a reference for the Bsmoc methodology.

| Parameter | Value | Wavelength (nm) | Reference |

|---|---|---|---|

| Molar Extinction Coefficient (ε) | 7800 M⁻¹cm⁻¹ | 300-301 | rsc.orgresearchgate.net |

| Molar Extinction Coefficient (ε) | 8021 M⁻¹cm⁻¹ | 301.0 | nih.gov |

| Molar Extinction Coefficient (ε) | 6089 M⁻¹cm⁻¹ | 289.8 | nih.gov |

| Molar Extinction Coefficient (ε) | 6000 M⁻¹cm⁻¹ | ~301 | biotage.com |

It is important to note that factors such as solvent composition and piperidine concentration can influence the extinction coefficient, potentially affecting the accuracy of the quantification. thermofisher.com Therefore, consistent conditions are crucial for reliable and reproducible results.

Chromatographic Techniques for Product Purity and Side-Product Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of N-Bsmoc-L-asparagine and for the detection and quantification of any side-products formed during its synthesis or subsequent use. researchgate.netwho.int Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. thermofisher.comnih.gov

In a typical RP-HPLC setup, the sample is separated on a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile, usually containing an acid modifier such as trifluoroacetic acid (TFA). rsc.org The Bsmoc group's large, hydrophobic nature results in significant retention, allowing for excellent separation from more polar impurities, such as unprotected L-asparagine or hydrolysis products.

HPLC is crucial for identifying and quantifying side-products that can arise during synthesis. These may include:

Diastereomeric impurities: If racemization occurs at the α-carbon of asparagine during activation or coupling, the resulting D-isomer can be separated from the desired L-isomer using specialized chiral stationary phases or by derivatization with a chiral reagent followed by standard RP-HPLC. researchgate.netrsc.org

Products of incomplete protection or premature deprotection: The presence of unreacted starting materials or by-products from unintended cleavage of other protecting groups can be readily detected. thermofisher.com

Aspartimide formation: A common side reaction involving asparagine residues, which can be monitored and quantified by HPLC.

The high sensitivity of UV detectors used in HPLC systems makes it possible to detect impurities at very low levels, ensuring the high purity required for synthetic applications. agilent.com

Table 2: Typical RP-HPLC Conditions for Protected Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., ODS-Hypersil), 3-5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 10% to 90% B over 20-30 minutes |

| Flow Rate | ~1.0 mL/min |

| Detection | UV absorbance at 220 nm and/or 265 nm |

Spectroscopic Characterization of Bsmoc-Protected Intermediates (e.g., IR, NMR)

Full spectroscopic characterization is essential to confirm the identity and structural integrity of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for this purpose, providing detailed information about the molecular framework. benthamdirect.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and proton environments within the molecule. For this compound, the spectra would exhibit characteristic signals for the Bsmoc protecting group, the asparagine backbone, and the side chain. libretexts.orgdergipark.org.tr

¹H NMR: The spectrum would show distinct signals for the aromatic protons of the benzo[b]thiophene ring system, a singlet for the methylene protons (CH₂) of the Bsmoc linker, and characteristic multiplets for the α-CH and β-CH₂ protons of the asparagine residue. The protons of the side-chain amide (-CONH₂) would also be visible. oregonstate.edulibretexts.org

¹³C NMR: The carbon spectrum would confirm the presence of carbonyl carbons from the carbamate (B1207046) and the side-chain amide, aromatic carbons of the Bsmoc group, and the aliphatic carbons of the asparagine backbone. mdpi.com

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Bsmoc) | 7.5 - 8.5 |

| Methylene (-O-CH₂ -Ar) | ~5.0 - 5.5 |

| α-CH (Asn) | ~4.3 - 4.7 |

| β-CH₂ (Asn) | ~2.7 - 3.0 |

| Side-chain NH₂ (Asn) | 6.8 - 7.8 |

| Carbamate NH | ~5.5 - 6.5 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies. vscht.czrsc.org The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its constituent parts.

Carbonyl (C=O) stretching: A strong band for the carbamate carbonyl would be expected around 1690-1730 cm⁻¹, while the two amide carbonyls (backbone and side chain) would also show strong absorptions, typically in the 1630-1690 cm⁻¹ range. pressbooks.publibretexts.org

N-H stretching: The N-H bond of the carbamate group would produce a signal around 3300-3500 cm⁻¹. ucla.edu

Sulfone (S=O) stretching: The sulfone group of the dioxobenzo[b]thiophene moiety would give rise to strong, characteristic stretching bands in the 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) regions.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Carbamate C=O Stretch | 1690 - 1730 | Strong |

| Amide C=O Stretch | 1630 - 1690 | Strong |

| N-H Stretch (Carbamate/Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | Medium-Weak |

| S=O Asymmetric Stretch (Sulfone) | 1300 - 1350 | Strong |

| S=O Symmetric Stretch (Sulfone) | 1120 - 1160 | Strong |

Qualitative and Quantitative Assays for Monitoring Reaction Progress

In addition to the methods described above, several specific assays are employed to monitor the progress of reactions involving this compound, particularly in the context of solid-phase synthesis. These assays can be either qualitative, providing a simple yes/no answer about the presence of a functional group, or quantitative. benthamdirect.comresearchgate.net

Qualitative Assays: The Kaiser test , or ninhydrin test, is the most widely used qualitative assay in SPPS to detect the presence of free primary amines. peptide.comchempep.com A small sample of the resin is heated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine/ethanol. sigmaaldrich.com A positive result, indicated by an intense blue color, signifies the presence of a free N-terminal amine (i.e., successful deprotection). peptide.com A negative result (yellow or colorless) indicates that the amine is protected, signifying a complete coupling reaction. sigmaaldrich.com It is important to note that the Kaiser test can give a faint or atypical color with asparagine, which may require careful interpretation or the use of an alternative test. sigmaaldrich.com

Quantitative Assays: Quantitative assays provide numerical data on reaction completion or resin loading.

Spectrophotometric Assay: As detailed in section 5.1, the UV absorbance of the cleaved Bsmoc-piperidine adduct is a primary method for quantifying resin loading and deprotection efficiency. biotage.com

Quantitative Ninhydrin Assay: The reaction with ninhydrin can be adapted for quantitative analysis. vlabs.ac.in By reacting a known amount of hydrolyzed resin-bound peptide with ninhydrin reagent and measuring the absorbance of the resulting "Ruhemann's purple" chromophore at 570 nm, the amount of free amine can be precisely calculated. ksu.edu.samdpi.comamrita.edu This provides a quantitative measure of coupling efficiency. weebly.com

These analytical tools, when used in combination, provide a comprehensive picture of the chemical processes involving this compound, ensuring that syntheses are efficient, reproducible, and yield a final product of the highest possible purity.

Comparative Assessment of N Bsmoc L Asparagine with Other Protecting Groups

Comparison with Alternative Amide-Protecting Groups for Asparagine and Glutamine

The side-chain amide of asparagine can undergo dehydration to form a nitrile during the activation step in peptide synthesis, particularly when using carbodiimide (B86325) reagents. peptide.comscite.ai While this can be mitigated by using active esters, side-chain protection is often employed to prevent this and other side reactions, as well as to improve the solubility of the protected amino acid derivative. peptide.comajol.info

The xanthenyl (Xan) group is a well-established protecting group for the side-chain amide of asparagine, particularly in Boc-based synthesis. peptide.compeptide.com The related methoxyxanthenyl (Moxan) derivatives have also been developed and applied in Fmoc-SPPS. nih.gov

Advantages: The primary benefit of Xan and its derivatives is the prevention of side-chain dehydration during coupling. peptide.com They also significantly improve the solubility of asparagine derivatives; for instance, Fmoc-Asn-OH has very low solubility in common SPPS solvents like DMF, a problem that is overcome by side-chain protection. peptide.com

Cleavage: The Xan group is acid-labile and is typically removed by TFA during the final cleavage step. peptide.comnih.gov In Boc chemistry, this means the side-chain protection is removed during subsequent Nα-Boc deprotection steps, which is generally not a major issue as the protection is most critical during the initial coupling of the asparagine residue. peptide.com

Performance: In comparative studies, peptides synthesized using Xan and Moxan-protected asparagine were found to be of higher purity than those synthesized using Tmob or Trt protection. nih.gov

The triphenylmethyl (Trt) group is the most commonly used side-chain protecting group for asparagine in Fmoc chemistry. peptide.com The 2,4,6-trimethoxybenzyl (Tmob) group has also been utilized for this purpose. nih.govgoogle.com

Triphenylmethyl (Trt): The Trt group effectively prevents side-chain dehydration and enhances the solubility of Fmoc-Asn(Trt)-OH in DMF to levels comparable with other Fmoc-amino acids. peptide.com It is readily cleaved with standard TFA cocktails. peptide.com A limitation is that when an Asn(Trt) residue is at the N-terminus of a peptide, the removal of the Trt group can be slow, potentially requiring extended deprotection times. peptide.comthermofisher.com

Trimethoxybenzyl (Tmob): The Tmob group also improves solubility and prevents side reactions. google.com It is highly acid-labile, with a cleavage half-life of less than a minute in 95% TFA. google.com While this ensures complete removal, the resulting Tmob carbocation can be difficult to scavenge, potentially leading to alkylation of sensitive residues like tryptophan. nih.govthermofisher.com In contrast, the Trt cation is more easily scavenged. thermofisher.com

| Protecting Group | Typical Strategy | Key Advantages | Key Limitations | Cleavage Condition |

|---|---|---|---|---|

| N-Bsmoc (Nα) | Fmoc-orthogonal | Milder deprotection, reduced side reactions, orthogonal to Fmoc. acs.orgnih.gov | Less common, some derivatives are non-crystalline. nih.gov | 2-5% Piperidine (B6355638)/DMF or TAEA. acs.orgacs.org |

| Xanthenyl (Xan) (Side-chain) | Boc/Fmoc | Prevents dehydration, improves solubility, high purity products. peptide.compeptide.comnih.gov | Removed during subsequent Boc deprotections in Boc-SPPS. peptide.com | TFA. peptide.com |

| Triphenylmethyl (Trt) (Side-chain) | Fmoc | Improves solubility, prevents dehydration, easily scavenged cation. peptide.com | Slow cleavage at N-terminal Asn(Trt). peptide.comthermofisher.com | TFA. peptide.com |

| Trimethoxybenzyl (Tmob) (Side-chain) | Fmoc | Improves solubility, very rapid cleavage. google.com | Cation is difficult to scavenge, potential for side reactions. nih.govthermofisher.com | Highly acid-labile (e.g., 95% TFA). google.com |

Orthogonal Protection Schemes Incorporating N-Bsmoc-L-asparagine

Orthogonality in protecting groups refers to the ability to selectively remove one group in the presence of others by using distinct chemical mechanisms. researchgate.net The N-Bsmoc group is a valuable tool for creating sophisticated orthogonal protection schemes due to its unique Michael addition-based cleavage. nih.govwiley-vch.de

The Bsmoc group is considered "quasi-orthogonal" to the Fmoc group. total-synthesis.com This allows for selective deprotection strategies:

Selective Bsmoc Cleavage: The Bsmoc group can be rapidly and selectively removed using primary amines like tris(2-aminoethyl)amine (B1216632) (TAEA) while leaving an Fmoc group intact. total-synthesis.comacs.org This allows for modifications at a specific site where a Bsmoc-protected amino acid was incorporated, while the rest of the peptide remains protected by Fmoc and other acid-labile groups.

Selective Fmoc Cleavage: Conversely, the Fmoc group can be cleaved using sterically hindered secondary amines, such as diisopropylamine (B44863) or N-methylcyclohexylamine, which react very slowly or not at all with the Bsmoc group due to steric hindrance impeding the Michael addition. total-synthesis.comacs.org

This bidirectional selectivity enables complex synthetic strategies, such as the on-resin cyclization of peptides or the synthesis of branched peptides, where specific amino groups need to be unmasked at different stages of the synthesis while others remain protected. For instance, a peptide could be synthesized with an N-terminal Fmoc group and a Bsmoc-protected lysine (B10760008) side chain. The Fmoc group could be removed to continue chain elongation, and later, the Bsmoc group could be selectively removed with TAEA to allow for branching or labeling at the lysine side chain, all while the acid-labile side-chain protecting groups on other residues remain in place.

Future Research Directions and Sustainability in N Bsmoc L Asparagine Chemistry

Development of Novel Bsmoc-Related Protecting Groups and Analogs

The success of the Bsmoc group, which is cleaved via a Michael addition mechanism rather than the β-elimination pathway of the common Fmoc group, has spurred interest in developing related protecting groups with tailored properties. nih.govug.edu.pl Research in this area aims to refine characteristics such as solubility, cleavage kinetics, and orthogonality to other protecting groups.

Key analogs that have been developed include:

Bspoc (2-tert-butylsulfonyl-2-propenyloxycarbonyl): This was one of the early analogs developed alongside Bsmoc. rsc.orggoogle.com However, studies have shown that the Bsmoc group is often preferred due to greater steric hindrance, which prevents competitive or premature deblocking that can sometimes be observed with the Bspoc system. researchgate.netfigshare.com

Nsmoc (1,1-dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl): This group, existing as α-Nsmoc and β-Nsmoc isomers, serves as a valuable alternative to Bsmoc. nih.govrsc.org Nsmoc derivatives are often crystalline solids, which is a significant advantage in cases where the corresponding Bsmoc-amino acids are oils or low-melting-point solids, simplifying handling and purification. google.com The α-Nsmoc group is deprotected slightly faster than Bsmoc under the same conditions. ug.edu.pl

Future research is directed towards creating new analogs that offer an even wider range of cleavage rates and selectivities, potentially allowing for more complex, multi-step synthetic strategies involving several orthogonal protecting groups on a single peptide scaffold.

| Table 1: Comparison of Bsmoc and Related Protecting Groups | | :--- | :--- | :--- | :--- | | Protecting Group | Abbreviation | Deprotection Mechanism | Key Features and Research Findings | | 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl | Bsmoc | Michael Addition | Unique deblocking prevents byproduct alkylation; allows for milder deprotection conditions, reducing side reactions like aspartimide formation. ug.edu.placs.org | | 2-tert-butylsulfonyl-2-propenyloxycarbonyl | Bspoc | Michael Addition | Related to Bsmoc but can be susceptible to premature deblocking due to lower steric hindrance compared to Bsmoc. rsc.orggoogle.comfigshare.com | | 1,1-dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl | α-Nsmoc | Michael Addition | Cleavage is slightly faster than Bsmoc; derivatives are often crystalline, offering advantages for compounds that are oils as Bsmoc derivatives. nih.govug.edu.plgoogle.com | | (9-fluorenylmethyl)oxycarbonyl | Fmoc | β-Elimination | Standard base-labile group; cleavage requires higher base concentrations, and the dibenzofulvene byproduct can cause side reactions. ug.edu.plnih.gov |

Advancements in Cleavage Reagents and Conditions for Bsmoc

A primary advantage of N-Bsmoc-L-asparagine is the mild conditions required for the removal of the Bsmoc group. researchgate.net Unlike Fmoc chemistry, which typically requires a 20-50% solution of a secondary amine like piperidine (B6355638), Bsmoc can be efficiently cleaved with much lower concentrations (e.g., 2-5% piperidine in DMF). ug.edu.pl This minimizes base-catalyzed side reactions, a crucial benefit when synthesizing sensitive sequences, such as those containing the Asp-Gly unit prone to aspartimide formation. researchgate.netfigshare.comacs.org

Significant advancements have been made in optimizing cleavage for specific applications:

Tris(2-aminoethyl)amine (B1216632) (TAEA): The use of TAEA as a deblocking agent represents a major process improvement, particularly for rapid, continuous solution-phase peptide synthesis (CSPPS). researchgate.netacs.org The adduct formed between TAEA and the cleaved Bsmoc group is highly water-soluble, allowing for simple aqueous extraction to purify the growing peptide chain. acs.org This contrasts with the Fmoc adduct, which is not water-soluble and complicates purification in solution-phase methods. acs.org

Selective Deprotection: The distinct cleavage mechanisms of Bsmoc (Michael addition) and Fmoc (β-elimination) allow for their orthogonal use in the same synthesis. wiley-vch.de Research has shown that a hindered amine can selectively deblock an Fmoc group in the presence of a Bsmoc group, and conversely, a reagent like 2% TAEA can remove a Bsmoc group while leaving an Fmoc ester intact. ug.edu.plwiley-vch.de

| Table 2: Advancements in Bsmoc Cleavage Conditions | | :--- | :--- | :--- | :--- | | Reagent/Condition | Typical Concentration | Application | Key Advantage | | Piperidine in DMF | 2-5% | Solid-Phase Peptide Synthesis (SPPS) | Lower concentration needed compared to Fmoc chemistry minimizes base-catalyzed side reactions such as aspartimide formation. ug.edu.placs.org | | Tris(2-aminoethyl)amine (TAEA) | 2% in DCM | Continuous Solution-Phase Peptide Synthesis (CSPPS) | Forms a highly water-soluble byproduct adduct, simplifying purification through simple aqueous washes instead of chromatography. researchgate.netacs.org | | Insoluble Piperazino Silica | N/A | Continuous Solution-Phase Peptide Synthesis (CSPPS) | Simplifies separation of the deblocking agent and byproducts from the growing peptide product in solution. researchgate.netacs.org | | Selective Base Systems | Varies (e.g., hindered amines vs. TAEA) | Orthogonal Protection Schemes | Allows for selective removal of either Bsmoc or Fmoc when both are present in a molecule, enabling complex synthetic strategies. ug.edu.plwiley-vch.de |

Integration of this compound Chemistry into Green and Sustainable Synthesis Practices

The pharmaceutical and chemical industries are increasingly focused on adopting "green chemistry" principles to reduce their environmental footprint. researchgate.net Bsmoc chemistry, including the use of this compound, offers several features that align with these goals. researchgate.net

Solid-phase peptide synthesis (SPPS), while effective, is known for generating large volumes of solvent waste from repeated coupling, washing, and deprotection steps. nih.gov Bsmoc chemistry facilitates alternative synthetic methodologies that significantly reduce solvent consumption.

A major goal in green peptide chemistry is the replacement of hazardous and environmentally damaging solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-Methyl-2-pyrrolidone (NMP). acs.org Research is actively exploring greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), dimethyl sulfoxide (B87167) (DMSO), and various esters. researchgate.netacs.orgnsf.gov

The unique properties of Bsmoc chemistry make it particularly amenable to certain green solvent systems. A key development is the potential to use water as a washing solvent during SPPS. google.comgoogle.com Patents describe methods where a Bsmoc-protected amino acid is deprotected, and the subsequent washing steps are carried out with water or water-alcohol mixtures, a significant departure from standard SPPS protocols that rely heavily on organic solvents. google.comgoogle.com The compatibility of Bsmoc deprotection and subsequent reactions in bio-based solvents derived from agricultural crops is an active area of research that promises to further reduce the environmental impact of peptide synthesis. chemistryforsustainability.orgkeysermackay.com

Potential for Broader Academic and Industrial Applications of Bsmoc Chemistry

While Fmoc chemistry remains the dominant method in peptide synthesis, the unique advantages of Bsmoc chemistry position it for expanded use in both academic research and industrial-scale production, particularly for specialized applications. rsc.orgresearchgate.net Its utility in producing complex peptides and non-natural structures is a key driver of its adoption.

Peptidomimetics—molecules that mimic the structure and function of natural peptides but with modified backbones—are of great interest in drug discovery for their enhanced stability and bioavailability. Bsmoc chemistry has proven to be a valuable tool for creating these structures.

Ureidopeptides: A straightforward application of Bsmoc chemistry is in the synthesis of ureidopeptides, where a peptide bond is replaced by a urea (B33335) linkage. scite.ai This is achieved by converting a Bsmoc-protected amino acid azide (B81097) to a stable isocyanate via a Curtius rearrangement. researchgate.net This Bsmoc-amino acid isocyanate can then be directly reacted with an amino acid ester to form the ureidopeptide in good yield. scite.airesearchgate.net

Retro-Inverso Peptides: Bsmoc-protected amino acids have also been employed in the synthesis of retro-inverso peptides, which involve reversing the direction of a peptide bond. core.ac.uk

Incorporation of Unnatural Amino Acids: The mild deprotection conditions associated with the Bsmoc group are highly advantageous when incorporating sensitive or complex unnatural amino acids into a peptide sequence. nih.govnih.gov Standard, more aggressive deprotection methods could potentially damage these specialized building blocks. The ability to control cleavage selectively provides a robust method for building complex architectures that would be challenging to assemble using only traditional protecting groups.

Overcoming Scalability Challenges in Peptide Manufacturing

The transition of peptide synthesis from laboratory-scale to industrial-scale manufacturing is fraught with challenges that impact cost, efficiency, and environmental sustainability. ug.edu.plbachem.com Solid-Phase Peptide Synthesis (SPPS) is the dominant method for producing peptide-based active pharmaceutical ingredients (APIs), prized for its automation capabilities and efficiency in creating long peptide chains. rsc.orgbachem.com However, the principles that make SPPS effective on a small scale also contribute to its difficulties when scaled up. These challenges include managing large volumes of hazardous solvents, the high cost of raw materials like protected amino acids and coupling reagents, and ensuring the purity and yield of the final product. ug.edu.plbachem.comkbdna.com

In SPPS, a peptide chain is assembled stepwise while anchored to an insoluble resin support. bachem.com This process involves repeated cycles of deprotection, coupling, and washing steps. bachem.com To drive reactions to completion, large excesses of reagents are often used, which leads to poor atom economy and generates significant chemical waste. ug.edu.plrsc.org As the peptide chain elongates, issues like peptide aggregation can occur, where the growing chains interact with each other, hindering further reactions and leading to incomplete sequences that are difficult to purify. sigmaaldrich.comxtalks.com The choice of protecting groups for the amino acids is a critical factor that influences many aspects of scalability, from reaction efficiency to the potential for side reactions. iris-biotech.de

The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group is an amino-protecting group that offers an alternative to the more common 9-fluorenylmethoxycarbonyl (Fmoc) group. rsc.orgacs.org The use of this compound, in particular, presents both opportunities and challenges in the context of large-scale peptide manufacturing. The deprotection of the Bsmoc group occurs via a different mechanism (Michael addition) than Fmoc, which can be advantageous. brieflands.comgoogle.com This allows for the use of weaker bases or different solvent systems, which can, for example, reduce the risk of aminosuccinimide formation, a common side reaction associated with asparagine during Fmoc-based synthesis. acs.orgresearchgate.net

Despite its potential benefits, the widespread adoption of this compound in industrial peptide manufacturing faces several scalability hurdles:

Cost and Supply Chain: A significant barrier to the large-scale use of Bsmoc-protected amino acids is their higher cost and less established supply chain compared to their Fmoc counterparts. rsc.org For a process to be commercially viable, the starting materials must be readily available in large quantities and at a reasonable price.

Peptide Aggregation: Peptide sequences containing asparagine are known to be susceptible to aggregation. sigmaaldrich.comconceptlifesciences.com While the use of Bsmoc chemistry allows for flexibility in solvent choice, which can help mitigate this, aggregation remains a primary challenge during the synthesis of longer or more complex peptides. sigmaaldrich.comnih.gov This can lead to lower yields and complicates the purification process.

Purification and Purity: The final purification of the crude peptide is one of the most significant challenges in large-scale manufacturing. Removing closely related impurities, such as deletion sequences or by-products from side reactions, often requires extensive and costly chromatographic techniques. ug.edu.plbiosynth.com While Bsmoc chemistry can lead to cleaner synthesis and higher yields in some cases, the need for robust and scalable purification methods remains. acs.orgresearchgate.net

Solvent Consumption: Although the Bsmoc group was developed with an eye towards water-based or "greener" synthesis, conventional SPPS still relies heavily on organic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP). rsc.orgnih.gov The management, recycling, and disposal of these large volumes of solvents are major logistical and environmental challenges at an industrial scale. bachem.com

Research into overcoming these scalability challenges is focused on several key areas. Innovations in SPPS technology, such as the use of novel resins that have better swelling properties or the development of more efficient coupling reagents, aim to improve reaction kinetics and reduce waste. rsc.orgresearchgate.net Furthermore, the exploration of alternative synthesis platforms, such as liquid-phase peptide synthesis (LPPS) or flow chemistry, may offer more scalable and sustainable manufacturing routes in the future. kbdna.combrieflands.com For this compound specifically, research efforts that focus on reducing the cost of its production and demonstrating its advantages in green chemistry protocols will be crucial for its broader implementation in industrial peptide manufacturing. rsc.orggoogle.com

The following table summarizes the key scalability challenges in peptide manufacturing, particularly concerning the use of this compound, and outlines current and future research directions to address them.

| Purification of Final Product | The removal of impurities from the crude peptide product is a major bottleneck in manufacturing, requiring large-scale, high-cost chromatography and leading to potential yield loss. ug.edu.plbiosynth.com | Bsmoc chemistry can lead to cleaner crude products, simplifying purification. acs.orgresearchgate.net Development of novel, non-chromatographic purification techniques. Optimization of cleavage cocktails to minimize the generation of new impurities during the final deprotection step. rsc.org |

Q & A

Q. How to validate the reproducibility of this compound’s NMR spectra across laboratories?

- Methodological Answer : Share raw FID files and processing parameters (e.g., line broadening, baseline correction). Use a centralized database (e.g., NMRShiftDB) to cross-reference chemical shifts. Include internal standards (e.g., TMS) and report solvent lot numbers to control batch variability .

Q. What steps ensure transparency when reporting failed syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.